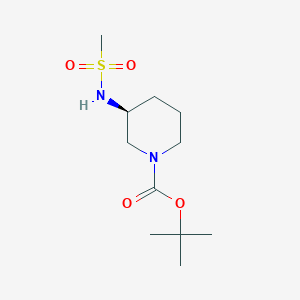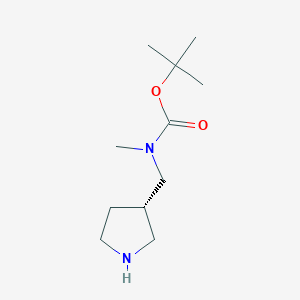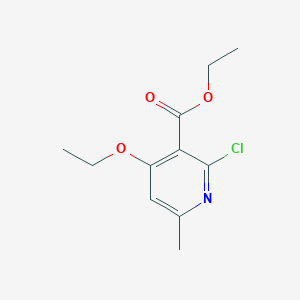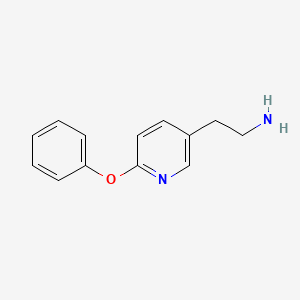
4-(Isopropoxycarbonylamino)phenylboronic acid
Vue d'ensemble
Description
“4-(Isopropoxycarbonylamino)phenylboronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “4-(Isopropoxycarbonylamino)phenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxycarbonylamino group .
Applications De Recherche Scientifique
Diagnostic Applications
Phenylboronic acids (PBAs) have been utilized in diagnostic applications due to their unique chemistry, particularly in the interaction with sialic acid, which serves as a new class of molecular targets. This interaction is leveraged in analytical applications for disease markers and other diagnostic purposes .
Therapeutic Applications
PBAs are also explored for therapeutic applications. Their ability to bind with various biological molecules makes them suitable candidates for drug delivery systems. They can be used to target specific cells or tissues, enhancing the efficacy of the treatment .
Drug Delivery Systems
The compound’s structure allows for the creation of PBA-based strategies for drug delivery applications. These systems can be designed to release drugs in response to specific physiological conditions, improving targeted therapy .
Gene Delivery Vectors
PBAs have been incorporated into nanovectors for gene delivery. These vectors can carry genetic material and deliver it into cells, potentially allowing for the treatment of genetic disorders .
Analytical Chemistry
In analytical chemistry, PBAs like 4-(Isopropoxycarbonylamino)phenylboronic acid can be used to create highly selective sensors. These sensors can detect and measure the presence of specific molecules such as adenosine and catechol with high binding affinity and capacity .
Biomaterials Research
The interaction of PBAs with sialic acid is significant in biomaterials research, where they are used to create materials that can interact with biological systems in a controlled manner .
Hybrid Nanoparticles
Hybrid nanoparticles comprising PBAs and other materials like polymers or peptides have been developed for enhanced drug/gene delivery. These nanoparticles combine the properties of both components to achieve better stability and targeting capabilities .
Molecular Recognition
PBAs are known for their molecular recognition capabilities, which make them useful in creating selective binding sites in various applications, from biosensors to smart materials that respond to environmental stimuli .
Phenylboronic Acids-based Diagnostic and Therapeutic Applications - Springer One-pot synthesis of highly selective phenylboronic acid-functionalized - Springer Phenylboronic acid-derived nanovectors for gene/drug delivery - RSC Publishing
Safety And Hazards
The safety data sheet for “4-(Isopropoxycarbonylamino)phenylboronic acid” suggests that it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .
Orientations Futures
Phenylboronic acid-based functional materials, which include “4-(Isopropoxycarbonylamino)phenylboronic acid”, have been widely used in imaging and tumor therapy . They have shown potential in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . This suggests that there is significant potential for future research and applications of “4-(Isopropoxycarbonylamino)phenylboronic acid” and related compounds .
Propriétés
IUPAC Name |
[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYUZVPSHMRJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681535 | |
| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxycarbonylamino)phenylboronic acid | |
CAS RN |
1033726-21-4 | |
| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1504124.png)
![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)

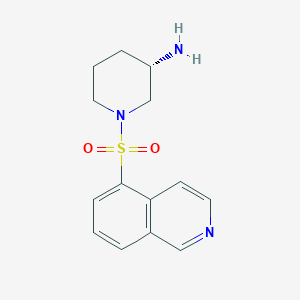
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)
![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
